Cas no 1485474-82-5 (1-(Azetidin-3-yl)-4-(butane-1-sulfonyl)piperazine)
1-(Azetidin-3-yl)-4-(butane-1-sulfonyl)piperazine Chemical and Physical Properties
Names and Identifiers
-
- 1-(azetidin-3-yl)-4-(butane-1-sulfonyl)piperazine
- EN300-712134
- 1485474-82-5
- AKOS015545099
- 1-(Azetidin-3-yl)-4-(butane-1-sulfonyl)piperazine
-
- Inchi: 1S/C11H23N3O2S/c1-2-3-8-17(15,16)14-6-4-13(5-7-14)11-9-12-10-11/h11-12H,2-10H2,1H3
- InChI Key: LNIQHYYJLHRHRH-UHFFFAOYSA-N
- SMILES: S(CCCC)(N1CCN(CC1)C1CNC1)(=O)=O
Computed Properties
- Exact Mass: 261.15109816g/mol
- Monoisotopic Mass: 261.15109816g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 327
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 61Ų
1-(Azetidin-3-yl)-4-(butane-1-sulfonyl)piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-712134-0.05g |
1-(azetidin-3-yl)-4-(butane-1-sulfonyl)piperazine |
1485474-82-5 | 95.0% | 0.05g |
$768.0 | 2025-03-12 | |
| Enamine | EN300-712134-0.1g |
1-(azetidin-3-yl)-4-(butane-1-sulfonyl)piperazine |
1485474-82-5 | 95.0% | 0.1g |
$804.0 | 2025-03-12 | |
| Enamine | EN300-712134-0.25g |
1-(azetidin-3-yl)-4-(butane-1-sulfonyl)piperazine |
1485474-82-5 | 95.0% | 0.25g |
$840.0 | 2025-03-12 | |
| Enamine | EN300-712134-0.5g |
1-(azetidin-3-yl)-4-(butane-1-sulfonyl)piperazine |
1485474-82-5 | 95.0% | 0.5g |
$877.0 | 2025-03-12 | |
| Enamine | EN300-712134-1.0g |
1-(azetidin-3-yl)-4-(butane-1-sulfonyl)piperazine |
1485474-82-5 | 95.0% | 1.0g |
$914.0 | 2025-03-12 | |
| Enamine | EN300-712134-2.5g |
1-(azetidin-3-yl)-4-(butane-1-sulfonyl)piperazine |
1485474-82-5 | 95.0% | 2.5g |
$1791.0 | 2025-03-12 | |
| Enamine | EN300-712134-5.0g |
1-(azetidin-3-yl)-4-(butane-1-sulfonyl)piperazine |
1485474-82-5 | 95.0% | 5.0g |
$2650.0 | 2025-03-12 | |
| Enamine | EN300-712134-10.0g |
1-(azetidin-3-yl)-4-(butane-1-sulfonyl)piperazine |
1485474-82-5 | 95.0% | 10.0g |
$3929.0 | 2025-03-12 |
1-(Azetidin-3-yl)-4-(butane-1-sulfonyl)piperazine Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 1-(Azetidin-3-yl)-4-(butane-1-sulfonyl)piperazine
Research Brief on 1-(Azetidin-3-yl)-4-(butane-1-sulfonyl)piperazine (CAS: 1485474-82-5): Recent Advances and Applications
The compound 1-(Azetidin-3-yl)-4-(butane-1-sulfonyl)piperazine (CAS: 1485474-82-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging applications in drug discovery.
Recent studies highlight the versatility of 1485474-82-5 as a key intermediate in the synthesis of novel bioactive molecules. The azetidine and piperazine moieties in its structure contribute to its ability to interact with diverse biological targets, including G protein-coupled receptors (GPCRs) and enzymes involved in inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a scaffold for developing selective kinase inhibitors, showcasing its potential in oncology therapeutics.
Pharmacokinetic evaluations of derivatives based on 1485474-82-5 have revealed favorable properties, including improved blood-brain barrier penetration compared to similar compounds. This characteristic has spurred research into its application for central nervous system (CNS) disorders. Notably, a preclinical study conducted by researchers at MIT showed promising results in animal models of neurodegenerative diseases, with optimized derivatives exhibiting neuroprotective effects at nanomolar concentrations.
The synthetic accessibility of 1-(Azetidin-3-yl)-4-(butane-1-sulfonyl)piperazine has been another area of active investigation. Recent advancements in flow chemistry have enabled more efficient large-scale production, with a 2024 patent application describing a continuous process that achieves >90% yield while reducing hazardous waste generation. This development addresses previous challenges in manufacturing scale-up and could facilitate broader exploration of this compound class.
Emerging computational studies utilizing molecular docking and dynamics simulations have provided insights into the structural basis for 1485474-82-5's biological activity. These in silico approaches, combined with experimental data, are guiding the rational design of next-generation derivatives with enhanced selectivity and potency. Several pharmaceutical companies have included compounds derived from this scaffold in their preclinical pipelines, particularly for inflammatory and oncological indications.
While the therapeutic potential of 1-(Azetidin-3-yl)-4-(butane-1-sulfonyl)piperazine is promising, challenges remain in optimizing its metabolic stability and minimizing off-target effects. Current research efforts are focused on structure-activity relationship (SAR) studies to address these limitations. The compound's unique combination of synthetic tractability and biological relevance positions it as an important tool for medicinal chemistry and a potential lead for future drug development programs.
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